2,6,10,14-Tetramethylnonadecane
Overview
Description
2,6,10,14-Tetramethylnonadecane is a chemical compound with the molecular formula C23H48 . It has a molecular weight of 324.6272 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nonadecane (a 19 carbon alkane) backbone with four methyl groups attached at the 2nd, 6th, 10th, and 14th carbon atoms .Scientific Research Applications
Geochemical Biomarkers
Pristane Isolation : Pristane (2,6,10,14-tetramethylpentadecane) has been found in recent marine sediments. This discovery suggests a biochemical origin for sedimentary pristane and a later, geochemical formation of phytane (Blumer & Snyder, 1965) (Blumer & Snyder, 1965).
Analytical Techniques in Geochemistry : The separation and analysis of crocetane and phytane, including their stereoisomers, have been advanced using cyclodextrin-based stationary phases in GC-MS analysis. This has implications for understanding geochemical environments (Huang & Armstrong, 2009) (Huang & Armstrong, 2009).
Environmental Diagnostic Biomarker : Crocetane, an isomer of phytane, is used as an environmental diagnostic biomarker, indicating anaerobic methane oxidation and photic zone euxinia. Advanced separation techniques for crocetane and phytane have been reported, enhancing geochemical analysis capabilities (Spaak et al., 2016) (Spaak et al., 2016).
Hydrocarbon Research
- Hydrocracking Reaction Pathways : Pristane has been used as a model molecule for investigating hydrocracking reaction pathways of large tetramethylbranched alkanes. This research is significant for understanding the hydrocracking patterns of heavy multibranched alkanes (Burnens et al., 2011) (Burnens et al., 2011).
Metabolism Studies
- Metabolism in Rats : Studies on rats have shown that phytane is absorbed intact from the intestinal tract into the lymph. This research provides insight into the metabolism of phytane in mammals (Albro & Thomas, 1974) (Albro & Thomas, 1974).
Biomedical Imaging
- Impact of DOTA on Imaging : DOTA and its derivatives, including compounds with similar structural features to tetramethylnonadecane, have significantly impacted diagnostic imaging across various modalities like MR, PET, SPECT, and Fluorescence imaging (Stasiuk & Long, 2013) (Stasiuk & Long, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,6,10,14-tetramethylnonadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48/c1-7-8-9-14-21(4)16-11-18-23(6)19-12-17-22(5)15-10-13-20(2)3/h20-23H,7-19H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURMMDCPOYSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970485 | |
Record name | 2,6,10,14-Tetramethylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55124-80-6 | |
Record name | 2,6,10,14-Tetramethylnonadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055124806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,14-Tetramethylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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